Cas no 120354-23-6 (4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one,3-amino-3,5,6,7-tetrahydro-2-(phenylmethyl)-)

4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one,3-amino-3,5,6,7-tetrahydro-2-(phenylmethyl)- structure
120354-23-6 structure
Product Name:4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one,3-amino-3,5,6,7-tetrahydro-2-(phenylmethyl)-
CAS-nummer:120354-23-6
MF:C16H15N3OS
MW:297.374801874161
CID:201571
PubChem ID:915997
Update Time:2025-04-19

4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one,3-amino-3,5,6,7-tetrahydro-2-(phenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one,3-amino-3,5,6,7-tetrahydro-2-(phenylmethyl)-
    • 2-amino-3-benzyl-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-1-one
    • 3-Amino-2-benzyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
    • CHEMBL1606471
    • DTXSID20152813
    • MLS000779362
    • 11-amino-10-benzyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
    • Oprea1_001328
    • 3-Amino-2-(phenylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one
    • NCGC00246429-01
    • 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-(phenylmethyl)-
    • 120354-23-6
    • AKOS022133281
    • BRN 5979663
    • HMS2749C23
    • ZINC00501945
    • 3-Amino-2-benzyl-3,5,6,7-tetrahydro-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
    • SMR000416076
    • Inchi: 1S/C16H15N3OS/c17-19-13(9-10-5-2-1-3-6-10)18-15-14(16(19)20)11-7-4-8-12(11)21-15/h1-3,5-6H,4,7-9,17H2
    • InChI-sleutel: JLLAAVZYVVCVLV-UHFFFAOYSA-N
    • LACHT: S1C2=C(C(N(C(CC3C=CC=CC=3)=N2)N)=O)C2=C1CCC2

Berekende eigenschappen

  • Exacte massa: 297.09375
  • Monoisotopische massa: 297.093583
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 460
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 86.9
  • XLogP3: 2.4

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: 547.5°C at 760 mmHg
  • Vlampunt: 284.9°C
  • Brekindex: 1.775
  • PSA: 58.69
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.